RP107

描述

属性

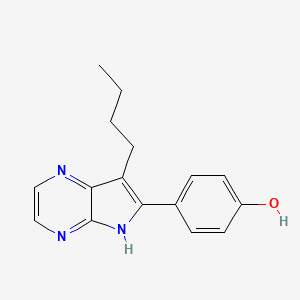

IUPAC Name |

4-(7-butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O/c1-2-3-4-13-14(11-5-7-12(20)8-6-11)19-16-15(13)17-9-10-18-16/h5-10,20H,2-4H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRIGRJPRGZCFAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(NC2=NC=CN=C12)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30416115 | |

| Record name | ALOISINE A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30416115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496864-16-5 | |

| Record name | Aloisine A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=496864-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ALOISINE A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30416115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Investigational Therapies for Pulmonary Arterial Hypertension (PAH): R-107 and Ralinepag

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The designation "R-107" has been used in public communications to refer to two distinct investigational therapies for Pulmonary Arterial Hypertension (PAH) with different mechanisms of action. This guide will address both compounds: R-107, a nitric oxide donor developed by Claritas Pharmaceuticals, and Ralinepag, a prostacyclin receptor agonist from United Therapeutics (originally developed by Arena Pharmaceuticals).

Part 1: R-107 (Nitric Oxide Donor)

Introduction

R-107, developed by Claritas Pharmaceuticals, is a novel liquid formulation designed to act as a nitric oxide (NO) donor.[1][2] Nitric oxide is a well-understood endogenous signaling molecule and a potent vasodilator.[1][2] The therapeutic strategy behind R-107 is to deliver NO systemically to induce vasodilation in the pulmonary vasculature, thereby addressing the characteristic high blood pressure in the lungs that defines PAH.[2][3] The formulation is being developed for oral or injectable administration, offering a potential advantage over inhaled NO therapies which may not reach poorly ventilated areas of the lung.[2]

Mechanism of Action

The primary mechanism of action of R-107 is the direct release of nitric oxide.[1] NO is a key regulator of vascular tone. In pulmonary artery smooth muscle cells (PASMCs), NO activates the enzyme soluble guanylate cyclase (sGC). This activation leads to an increase in the intracellular concentration of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and ultimately causing smooth muscle relaxation (vasodilation).[4][5] This widening of the pulmonary arteries reduces pulmonary vascular resistance and pressure.[2]

Beyond its vasodilatory effects, R-107 is also suggested to have antioxidant properties by degrading oxidants that can inactivate endogenous nitric oxide.[3]

Preclinical Data and Efficacy

R-107 has been evaluated in a validated monocrotaline-induced rat model of PAH.[6] The studies reported that the therapy not only provided symptomatic relief but also appeared to halt and even reverse the progression of the disease.[1][6]

| Parameter | Observation | Source |

| Disease Progression | Administration of R-107 stopped all further vascular damage and hypertensive disease progression. | [6] |

| Blood Pressure Reduction | A 2-week course of R-107 in rats with established PAH resulted in a 75% reduction in the elevation of pulmonary blood pressure. | [3][6] |

| Duration of Effect | A single dose provided relief for a full 24 hours. The reduction in blood pressure persisted for days after the conclusion of therapy. | [3][6] |

| Potency Comparison | In the same animal model, R-107 demonstrated approximately double the potency in reducing pulmonary blood pressure compared to sildenafil (Revatio) and bosentan (Tracleer). | [1][3] |

Experimental Protocols

Monocrotaline-Induced PAH in Rats: While detailed, step-by-step protocols are not available in the provided search results, the methodology is based on a standard and validated animal model.

-

Induction: Healthy rats are administered a single injection of monocrotaline (MCT), a plant-derived pyrrolizidine alkaloid.

-

Disease Development: Over a period of several weeks, MCT causes endothelial injury in the pulmonary vasculature, leading to inflammation, vascular remodeling, and a progressive increase in pulmonary arterial pressure and right ventricular hypertrophy, closely mimicking human PAH.

-

Treatment Administration: R-107 was administered to cohorts of these animals, with treatment initiated either to prevent disease progression or to treat and reverse established disease.[6]

-

Endpoint Measurement: Key endpoints include hemodynamic measurements (e.g., pulmonary blood pressure via catheterization) and histological analysis of vascular damage and right ventricular hypertrophy.[6][7]

Visualization of Mechanism and Workflow

Caption: Mechanism of R-107 as a nitric oxide donor in PAH.

Part 2: Ralinepag (Prostacyclin IP Receptor Agonist)

Introduction

Ralinepag (formerly APD811) is an orally available, potent, and selective agonist of the prostacyclin (IP) receptor.[8][9] It is structurally distinct from prostacyclin and is designed to mimic the therapeutic effects of endogenous prostacyclin, a signaling molecule known to be deficient in patients with PAH.[4][5][10] Its favorable pharmacokinetic profile, including a long half-life, allows for once-daily dosing, which may improve patient adherence compared to other prostacyclin pathway agents.[8][9]

Mechanism of Action

Ralinepag's therapeutic effects are mediated through the activation of the prostacyclin signaling pathway.[8]

-

Receptor Binding: Ralinepag binds selectively to the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR) located on the surface of pulmonary artery smooth muscle cells and platelets.[8][9]

-

G-Protein Activation: This binding activates the associated stimulatory G-protein, Gαs.

-

Adenylyl Cyclase Stimulation: The activated Gαs subunit stimulates the enzyme adenylyl cyclase.[7][11]

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), leading to a significant increase in intracellular cAMP levels.[5][7][11]

-

Physiological Effects: The elevated cAMP concentration mediates the key therapeutic effects:

-

Vasodilation: In PASMCs, cAMP activates protein kinase A (PKA), which phosphorylates downstream targets that cause smooth muscle relaxation, leading to vasodilation of the pulmonary arteries.[5][8]

-

Anti-platelet Aggregation: In platelets, increased cAMP inhibits aggregation, reducing the risk of in-situ thrombosis, a known complication of PAH.[8][12]

-

Anti-proliferative Effects: The prostacyclin pathway also has anti-proliferative and anti-inflammatory properties, which may help to counteract the vascular remodeling characteristic of PAH.

-

Clinical Data and Efficacy

Ralinepag has undergone Phase 2 and is currently in Phase 3 clinical trials, demonstrating significant improvements in hemodynamic and functional parameters in PAH patients.[8][13]

| Parameter | Trial Phase | Observation | Source |

| Pulmonary Vascular Resistance (PVR) | Phase 2 | 29.8% reduction in median PVR after 22 weeks of treatment compared to placebo (p=0.03). | [13] |

| 6-Minute Walk Distance (6MWD) | Phase 2 (Open-Label Extension) | Mean increase of 36.3 meters after two years (p=0.004). | [13] |

| Hemodynamics | Phase 2 (Open-Label Extension) | Significant improvements in both median PVR and mean pulmonary arterial pressure after one or two years (p≤0.05). | [13] |

| WHO Functional Class | Phase 2 (Open-Label Extension) | Over 85% of participants remained stable in their functional class from baseline after two years. | [13] |

Experimental Protocols

Phase 2 Clinical Trial Protocol Summary:

-

Objective: To evaluate the efficacy and safety of ralinepag in patients with PAH.

-

Design: A multicenter, double-blind, randomized, placebo-controlled study.

-

Participants: 61 participants with symptomatic PAH, on stable background therapy.

-

Intervention: Participants were randomized to receive either ralinepag or placebo. The dose of ralinepag was titrated over a period of weeks to an optimal tolerated dose.

-

Duration: 22 weeks of treatment.

-

Primary Endpoint: The primary efficacy endpoint was the change from baseline in pulmonary vascular resistance (PVR).[13]

Phase 3 (ADVANCE OUTCOMES) Clinical Trial Protocol Summary:

-

Objective: To evaluate the effect of ralinepag on delaying disease progression in PAH patients.

-

Design: A global, multicenter, double-blind, placebo-controlled, event-driven study.

-

Participants: 728 participants with PAH on approved oral background therapies.

-

Intervention: Ralinepag (extended-release formulation) or placebo, added to existing PAH therapies.

-

Primary Endpoint: The primary endpoint is the time to the first adjudicated clinical worsening event (death, lung transplantation, or PAH-related hospitalization/disease progression).[13]

Visualization of Mechanism and Workflow

Caption: Signaling pathway of the prostacyclin IP receptor agonist Ralinepag.

Caption: Generalized workflow for a pivotal PAH clinical trial.

References

- 1. pulmonaryhypertensionnews.com [pulmonaryhypertensionnews.com]

- 2. pulmonaryhypertensionnews.com [pulmonaryhypertensionnews.com]

- 3. pulmonaryhypertensionnews.com [pulmonaryhypertensionnews.com]

- 4. Pharmacologic treatments for pulmonary hypertension: exploring pharmacogenomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Claritas Announces Additional Data in Validated Animal [globenewswire.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. What is Ralinepag used for? [synapse.patsnap.com]

- 9. Safety and pharmacokinetics of ralinepag, a novel oral prostacyclin receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 10. clinicaltrials.eu [clinicaltrials.eu]

- 11. Discovery of 2-(((1r,4r)-4-(((4-Chlorophenyl)(phenyl)carbamoyl)oxy)methyl)cyclohexyl)methoxy)acetate (Ralinepag): An Orally Active Prostacyclin Receptor Agonist for the Treatment of Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Prostacyclin for pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 13. United Therapeutics Corporation Concludes Enrollment of the ADVANCE OUTCOMES Study of Ralinepag for the Treatment of Pulmonary Arterial Hypertension – United Therapeutics Investor Relations [ir.unither.com]

R-107: A Novel Nitric Oxide-Releasing Prodrug

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-107 is an investigational nitric oxide (NO)-releasing prodrug developed by Claritas Pharmaceuticals in collaboration with the Salzman Group. It is a liquid formulation designed for versatile administration, including intramuscular injection, oral, and nasal routes, to provide a sustained, systemic release of nitric oxide over a 24-hour period. Preclinical studies have demonstrated its potential therapeutic effects in models of pulmonary arterial hypertension (PAH) and sepsis. This technical guide synthesizes the currently available information on the properties, mechanism of action, and preclinical findings related to R-107.

Core Properties and Mechanism of Action

R-107 is designed as a prodrug that, upon entering the bloodstream, undergoes hydrolysis to release its active payload, a molecule designated as R-100. It is this active metabolite, R-100, that is responsible for the subsequent slow and sustained release of nitric oxide. This mechanism of action allows for prolonged systemic exposure to nitric oxide, which is intended to overcome the limitations of inhaled nitric oxide therapy, such as its short half-life and localized effects.

Proposed Mechanism of Action Workflow

Caption: General workflow of R-107 from administration to therapeutic effect.

Preclinical Data

Preclinical investigations of R-107 have been conducted in animal models of pulmonary arterial hypertension (PAH) and sepsis, with results primarily disseminated through company press releases.

Pulmonary Arterial Hypertension (PAH)

In a validated rat model of PAH, R-107 demonstrated significant efficacy. The key findings from these studies are summarized below.[1]

Table 1: Summary of Preclinical Efficacy of R-107 in a Rat Model of PAH

| Parameter | Observation | Source |

| Disease Progression | Halted the progression of PAH, preventing further vascular damage and hypertensive disease. | [1] |

| Symptom Relief | Provided immediate and near-total relief of acute PAH symptoms within minutes of administration. | [1] |

| Blood Pressure Reduction | A two-week course of R-107 in rats with established PAH resulted in a 75% reduction in elevated pulmonary blood pressure, an effect that persisted for days after treatment cessation. | [1] |

| Comparative Potency | Demonstrated superior potency in reducing pulmonary arterial blood pressure compared to established PAH therapies, sildenafil and bosentan, in the same animal model. | [1] |

Sepsis

R-107 has also been evaluated in a sheep model of sepsis, where it showed a significant improvement in survival rates.

Table 2: Preclinical Efficacy of R-107 in a Sheep Model of Sepsis

| Parameter | Control Group | R-107 Treatment Group | Source |

| Mortality Rate | 30% | 11% | [2] |

Signaling Pathways

While specific, detailed signaling pathways modulated by R-107 have not been fully elucidated in publicly available literature, the primary therapeutic effects are attributed to the release of nitric oxide. NO is a well-characterized signaling molecule with a primary role in vasodilation through the cGMP pathway.

Nitric Oxide-Mediated Vasodilation Pathway

Caption: The canonical nitric oxide/cGMP signaling pathway leading to vasodilation.

Experimental Protocols

Detailed experimental protocols for the preclinical studies of R-107 are not yet available in peer-reviewed publications. The information is based on summaries provided by Claritas Pharmaceuticals.

In Vitro Genotoxicity Studies

GLP-compliant in vitro genotoxicity studies were conducted by Covance Laboratories.[3]

-

Bacterial Reverse Mutation Assay (Ames Test): R-107 was tested in five different bacterial strains at concentrations up to 5000 µ g/plate . The results showed no evidence of mutagenic activity.[3]

-

In Vitro Human Lymphocyte Micronucleus Assay: This assay was performed to assess the potential for R-107 to cause chromosomal damage. The results of this study were also negative, indicating no clastogenic or aneugenic activity.

Animal Toxicology Studies

GLP-compliant toxicology studies in rodents were also performed by Covance Laboratories.

-

Dosing: R-107 was administered daily via intramuscular injection at doses of 250, 400, and 600 mg/kg for 7 consecutive days.

-

Observations: The company reported that R-107 was well-tolerated at all tested dose levels.

Clinical Development

Claritas Pharmaceuticals has received approval to conduct a Phase 1 clinical trial of R-107 in Australia. This first-in-human study is designed to evaluate the safety, tolerability, and pharmacokinetics of an intramuscularly injected formulation of R-107 in healthy volunteers.

Phase 1 Clinical Trial Workflow

Caption: A simplified workflow for the planned Phase 1 clinical trial of R-107.

Limitations and Future Directions

While the preclinical results for R-107 are promising, it is important to note that the majority of the available data is from press releases and has not yet been published in peer-reviewed scientific journals. Crucial details such as the chemical structures of R-107 and R-100, quantitative pharmacokinetic data, and detailed methodologies of the efficacy studies are not yet in the public domain.

Future research and publications from the planned clinical trials will be essential to fully characterize the nitric oxide donor properties of R-107 and to validate its therapeutic potential in various disease states. The successful translation of the potent effects observed in animal models to human subjects will be a key determinant of the future of this novel therapeutic agent.

References

Preclinical Profile of R-107: A Novel Nitric Oxide-Releasing Compound for Pulmonary Hypertension

DISCLAIMER: The following information is a summary of preclinical data on R-107 for pulmonary hypertension, compiled from publicly available press releases and news articles from Claritas Pharmaceuticals. This document is intended for informational purposes for researchers, scientists, and drug development professionals. The data presented here has not been sourced from peer-reviewed scientific publications and should be interpreted with caution.

Introduction

R-107 is a liquid, nitric oxide-releasing prodrug developed by Claritas Pharmaceuticals, under license from the Salzman Group.[1][2] It is being investigated as a potential therapeutic for pulmonary arterial hypertension (PAH).[1] Unlike inhaled nitric oxide therapies, R-107 is designed for systemic administration via injection or oral capsule, offering a more practical treatment modality.[3] The therapeutic rationale for R-107 in PAH is based on the vasodilatory properties of its active metabolite, nitric oxide, which is expected to reduce elevated pulmonary arterial pressure and vascular resistance.[2]

Mechanism of Action

R-107 functions as a nitric oxide donor.[4] Following administration, it is metabolized, releasing nitric oxide systemically.[2] Nitric oxide is a key signaling molecule that activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This leads to an increase in cyclic guanosine monophosphate (cGMP) levels, which in turn promotes vasodilation, reduces vascular resistance, and improves blood flow.[2]

Signaling Pathway of R-107

Caption: Proposed mechanism of action for R-107 in promoting vasodilation.

Preclinical Efficacy Data

Data from a validated rat model of pulmonary arterial hypertension suggests that R-107 has the potential to not only alleviate the symptoms of PAH but also to halt and reverse the progression of the disease.[1] The following tables summarize the key quantitative findings as reported in company announcements.

Table 1: Effect of R-107 on Pulmonary Arterial Blood Pressure in a Rat Model of PAH

| Treatment Group | Intervention | Reported Outcome | Duration of Effect | Source |

| Established PAH | Single dose of R-107 | 70% drop in pulmonary arterial blood pressure | Sustained for over 48 hours | [4] |

| Established PAH | 2-week pulse of R-107 therapy | 75% reduction in blood pressure elevation | Persisted for days after treatment cessation | [1][5] |

Table 2: Comparative Potency of R-107 in a Rat Model of PAH

| Compound | Reported Potency | Duration of Action | Source |

| R-107 | Stated to be twice as potent as sildenafil and bosentan | Effects of a single dose last for a full 24 hours | [1] |

| Sildenafil | - | Shorter interval than R-107 | [1] |

| Bosentan | - | Shorter interval than R-107 | [1] |

Experimental Protocols

While detailed, peer-reviewed experimental protocols for the preclinical studies of R-107 are not publicly available, the following represents a plausible methodology based on the information disclosed and standard practices for this type of research.

Animal Model

The studies were conducted in a "gold-standard" and "validated" rat model of pulmonary arterial hypertension.[1][5] This is likely the monocrotaline (MCT)-induced PAH model, a widely used and accepted model in PAH research. In this model, a single injection of MCT induces pathological changes in the pulmonary vasculature that mimic human PAH.

Experimental Workflow

References

- 1. pulmonaryhypertensionnews.com [pulmonaryhypertensionnews.com]

- 2. pulmonaryhypertensionnews.com [pulmonaryhypertensionnews.com]

- 3. pulmonaryhypertensionnews.com [pulmonaryhypertensionnews.com]

- 4. pulmonaryhypertensionnews.com [pulmonaryhypertensionnews.com]

- 5. Claritas Announces Additional Data in Validated Animal [globenewswire.com]

The Discovery and Development of DSP107: A Dual-Targeting Immunotherapeutic Compound

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

DSP107, a novel investigational compound, has emerged as a promising candidate in the field of cancer immunotherapy. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of DSP107. By simultaneously targeting the CD47/SIRPα "don't eat me" signal and the 4-1BB (CD137) costimulatory pathway, DSP107 is designed to activate both the innate and adaptive immune systems against tumors. This document synthesizes available preclinical and clinical data, details key experimental methodologies, and visualizes the compound's mechanism and development workflows to serve as a resource for researchers, scientists, and drug development professionals.

Introduction

The development of immunotherapies has revolutionized the treatment landscape for many cancers. However, challenges such as treatment resistance and immune-related adverse events persist. DSP107, developed by Kahr Medical, is a first-in-class bifunctional fusion protein designed to overcome some of these limitations.[1][2] It is comprised of the extracellular domain of human signal-regulatory protein alpha (SIRPα) genetically fused to the extracellular domain of human 4-1BB ligand (4-1BBL).[3] This unique structure allows DSP107 to engage both innate and adaptive immune cells in the tumor microenvironment.

Discovery and Molecular Design

DSP107 is a product of rational drug design, aiming to create a single agent with a dual mechanism of action. The core concept was to combine the inhibition of an innate immune checkpoint with the targeted activation of T-cells. The fusion of SIRPα and 4-1BBL results in a homotrimeric protein, a conformation essential for the effective activation of the TNF receptor superfamily, to which 4-1BB belongs.[4] This design enables DSP107 to bind to CD47, which is often overexpressed on cancer cells, and simultaneously present a potent costimulatory signal to 4-1BB on activated T-cells within the tumor microenvironment.[3][5]

Mechanism of Action

The therapeutic strategy of DSP107 is centered on a two-pronged attack on cancer cells, as illustrated in the signaling pathway diagram below.

Firstly, the SIRPα component of DSP107 binds to CD47 on the surface of tumor cells. This action blocks the interaction between CD47 and SIRPα on macrophages, thereby inhibiting the "don't eat me" signal that protects cancer cells from phagocytosis. This leads to macrophage activation and subsequent engulfment of tumor cells.

Secondly, by anchoring to CD47 on the tumor cell, DSP107's 4-1BBL domains are presented to activated T-cells in the vicinity. This cross-linking of 4-1BB receptors on T-cells delivers a potent costimulatory signal, leading to T-cell activation, proliferation, and enhanced cytotoxic activity against the tumor.[3] This conditional activation, dependent on the presence of CD47-expressing tumor cells, is designed to localize the immune response and minimize systemic toxicity.[3]

Preclinical Development

A series of in vitro and in vivo studies have been conducted to evaluate the efficacy and safety of DSP107.

In Vitro Studies

Binding Affinity and Specificity: Surface plasmon resonance (SPR) analysis demonstrated that DSP107 binds with high affinity to both human and cynomolgus CD47 and 4-1BB.[4]

Functional Assays: In vitro functional assays confirmed the dual mechanism of action of DSP107. The compound was shown to effectively block the CD47-SIRPα interaction and induce macrophage-mediated phagocytosis of various cancer cell lines.[3] Furthermore, DSP107 demonstrated the ability to activate 4-1BB signaling in a manner dependent on its binding to CD47.[3] This resulted in augmented T-cell activation, proliferation, and increased secretion of interferon-gamma (IFNγ).[6]

In Vivo Studies

In a xenograft mouse model of Diffuse Large B-Cell Lymphoma (DLBCL), treatment with human peripheral blood mononuclear cells (PBMCs) and DSP107 resulted in a significant reduction in tumor size compared to treatment with PBMCs alone.[7] This was accompanied by an increased infiltration of T-cells into the tumor.[7]

Toxicology Studies

Toxicology studies in cynomolgus monkeys indicated a favorable safety profile for DSP107.[3] Repeated intravenous administration of doses up to 50 mg/kg was well-tolerated, with no clinically significant hematological or hepatotoxicity observed, and no evidence of cytokine release.[4] Importantly, DSP107 did not cause a significant impact on red blood cell counts, a concern with some other CD47-targeting agents.[3]

Clinical Development

DSP107 is currently being evaluated in two key clinical trials for both solid and hematological malignancies.

NCT04440735: Study in Advanced Solid Tumors

This is a Phase 1/2, first-in-human, open-label study evaluating DSP107 alone and in combination with atezolizumab (an anti-PD-L1 antibody) in patients with advanced solid tumors.[8] The study consists of a dose-escalation phase (Part 1) and a dose-expansion phase (Part 2) for specific cancer types, including non-small cell lung cancer and colorectal cancer.[8]

Preliminary Results: Data from the dose-escalation phase showed that DSP107, in combination with atezolizumab, was well-tolerated with no dose-limiting toxicities. The most frequent treatment-related adverse events were generally mild to moderate and included diarrhea, fatigue, and infusion-related reactions. Encouraging signs of anti-tumor activity were observed, particularly in patients with microsatellite stable colorectal cancer (MSS-CRC), a tumor type generally considered "cold" or less responsive to immunotherapy.[5][9]

| Parameter | DSP107 Monotherapy (n=19) | DSP107 + Atezolizumab (n=21) |

| Median Overall Survival (OS) | 7.6 months | 14.6 months |

| Disease Control Rate (DCR) | 26% | 62% |

| Data from Phase 2 expansion cohort in metastatic MSS-CRC patients (December 2024 cutoff).[5][10] |

NCT04937166: Study in Hematological Malignancies

This is a Phase 1b, open-label, dose-escalation study evaluating the safety and efficacy of DSP107 as a monotherapy and in combination with azacitidine or azacitidine plus venetoclax in patients with acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS).[2]

Experimental Protocols

Macrophage-Mediated Phagocytosis Assay

This assay is designed to quantify the ability of DSP107 to induce the phagocytosis of cancer cells by macrophages.

-

Cell Preparation: Differentiate human peripheral blood monocytes into M1 or M2 macrophages. Label target cancer cells (e.g., DLBCL cell lines) with a fluorescent dye such as carboxyfluorescein succinimidyl ester (CFSE).

-

Co-culture: Seed macrophages in a 96-well plate. Add the CFSE-labeled cancer cells at an effector-to-target ratio of 1:5.

-

Treatment: Add DSP107 or control antibodies to the co-culture.

-

Incubation: Incubate the plate for 3 hours at 37°C to allow for phagocytosis.

-

Analysis: Gently wash the wells to remove non-phagocytosed cancer cells. Analyze the percentage of macrophages that have engulfed fluorescent cancer cells using flow cytometry or fluorescence microscopy.

T-Cell Activation Assay

This assay measures the ability of DSP107 to activate T-cells in the presence of CD47-expressing cells.

-

Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors.

-

Co-culture: Co-culture PBMCs with a CD47-expressing cancer cell line.

-

Treatment: Add DSP107 or control antibodies to the co-culture.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

Analysis: Assess T-cell activation by measuring:

-

The expression of activation markers (e.g., CD25, 4-1BB) on T-cells by flow cytometry.

-

The concentration of cytokines (e.g., IFNγ) in the culture supernatant by ELISA.

-

T-cell proliferation using a proliferation assay (e.g., CFSE dilution).

-

Conclusion

DSP107 is a promising, first-in-class, dual-targeting immunotherapeutic agent with a well-defined mechanism of action that engages both the innate and adaptive immune systems. Preclinical studies have demonstrated its potent anti-tumor activity and favorable safety profile. Early clinical data in advanced solid tumors are encouraging, particularly in immunologically "cold" tumors. Ongoing clinical trials will further delineate the safety and efficacy of DSP107 in a broader range of cancers, both as a monotherapy and in combination with other anti-cancer agents. The continued development of DSP107 holds the potential to offer a new therapeutic option for patients with difficult-to-treat malignancies.

References

- 1. life-sciences-usa.com [life-sciences-usa.com]

- 2. onclive.com [onclive.com]

- 3. DSP107 combines inhibition of CD47/SIRPα axis with activation of 4-1BB to trigger anticancer immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. kahrbio.com [kahrbio.com]

- 5. ASCO – American Society of Clinical Oncology [asco.org]

- 6. DSP107: Advancing Cancer Immunotherapy with a Novel SIRPα-4-1BBL Dual Signaling Protein [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. ASCO – American Society of Clinical Oncology [asco.org]

- 10. ascopubs.org [ascopubs.org]

Pharmacological Profile of R-107: An Extended-Release Oral Ketamine Formulation for Treatment-Resistant Depression

A Technical Guide for Researchers and Drug Development Professionals

Introduction

R-107 is an investigational, extended-release oral formulation of racemic ketamine under development by Douglas Pharmaceuticals and its US-based subsidiary, Tasman Therapeutics.[1] It is being evaluated as a monotherapy for treatment-resistant depression (TRD), a significant challenge in mental health care.[1] This document provides a comprehensive overview of the pharmacological profile of R-107, with a focus on its clinical efficacy, safety, and mechanism of action based on available data.

Mechanism of Action

R-107's active ingredient is ketamine, a well-established N-methyl-D-aspartate (NMDA) receptor antagonist.[2] The antidepressant effects of ketamine are believed to be mediated through the modulation of glutamatergic neurotransmission. By blocking NMDA receptors, ketamine leads to a surge in glutamate release, which in turn activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This activation is thought to stimulate downstream signaling pathways, including those involving brain-derived neurotrophic factor (BDNF) and mTOR (mammalian target of rapamycin), ultimately leading to enhanced synaptogenesis and neuroplasticity in brain regions implicated in depression.

The proprietary extended-release formulation of R-107 is designed to release ketamine slowly and steadily over a 12-hour period.[2] This pharmacokinetic profile aims to minimize the psychotomimetic side effects, such as dissociation and sedation, that are associated with rapid-release ketamine formulations like intravenous infusions and intranasal sprays.[2][3] The slower onset and lower peak plasma concentration are intended to provide a more favorable safety and tolerability profile, potentially allowing for at-home administration.[1][3][4]

Clinical Development: The BEDROC Study

The primary clinical evidence for the efficacy and safety of R-107 comes from the Phase 2, multinational, randomized, placebo-controlled, double-blind, dose-finding study known as the BEDROC study.[2][3]

Experimental Protocol: BEDROC Study

-

Study Design: The BEDROC study consisted of two phases: an open-label enrichment phase followed by a randomized, double-blind, placebo-controlled treatment phase.[5][6]

-

Participants: The study enrolled 231 adult patients with treatment-resistant depression, defined as a lack of clinically meaningful improvement despite adequate trials of at least two other antidepressant agents.[2][3]

-

Enrichment Phase: All participants initially received open-label R-107 at a dose of 120 mg daily for 5 days.[2][5] Patients who showed an improvement in depressive symptoms during this phase were eligible for the randomized phase.

-

Randomized Phase: 168 patients who responded to the initial treatment were then randomized to receive one of four doses of R-107 (30 mg, 60 mg, 120 mg, or 180 mg) or a placebo, administered twice weekly for 12 weeks.[2][5]

-

Primary Endpoint: The primary efficacy endpoint was the change in the Montgomery-Åsberg Depression Rating Scale (MADRS) score from baseline to the end of the 12-week treatment period.[2][5]

References

- 1. firstwordpharma.com [firstwordpharma.com]

- 2. Douglas Pharmaceuticals announces positive top-line results from Phase 2 trial of R-107 in subjects with Treatment Resistant Depression [prnewswire.com]

- 3. tasmantherapeutics.com [tasmantherapeutics.com]

- 4. Douglas gears up for slow-release ketamine phase III for depression | BioWorld [bioworld.com]

- 5. researchgate.net [researchgate.net]

- 6. Extended-release ketamine tablets for treatment-resistant depression: a randomized placebo-controlled phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Synthesis of RP107

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound RP107, including its structure, physicochemical properties, a proposed synthesis protocol, and detailed experimental methodologies for its characterization as a Cyclin-Dependent Kinase (Cdk) inhibitor and a Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulator.

Chemical Structure and Properties

This compound, systematically named 4-(7-butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol, is a cell-permeable pyrrolo-pyrazine compound.[1][2] Its chemical structure and key properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 4-(7-butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol | [1] |

| Molecular Formula | C₁₆H₁₇N₃O | [1] |

| Molecular Weight | 267.33 g/mol | [1] |

| CAS Number | 496864-16-5 | [1] |

| Appearance | Yellow solid | [2] |

| Chemical Class | Pyrrolo-pyrazine | [1][2] |

Proposed Synthesis of this compound

Proposed Reaction Scheme:

References

Therapeutic Potential of Targeting the p107-Mitochondrial Axis: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Recent advancements in cellular metabolism have identified the transcriptional co-repressor p107 as a critical regulator of mitochondrial function and cell cycle progression, presenting a novel and compelling therapeutic target for a range of pathologies. This technical guide synthesizes early-stage research findings, detailing the molecular mechanisms through which p107 modulates mitochondrial oxidative phosphorylation (Oxphos) and its potential implications for drug development. This document outlines the core signaling pathways, summarizes key quantitative data from preclinical studies, and provides detailed experimental protocols to facilitate further investigation into the therapeutic manipulation of p107.

Introduction: p107 as a Novel Therapeutic Target

The protein p107, a member of the retinoblastoma (Rb) family of pocket proteins, is traditionally known for its role as a cell cycle inhibitor. However, emerging research has unveiled a non-canonical function of p107 within the mitochondria, where it acts as a transcriptional repressor of mitochondrial DNA (mtDNA). This discovery positions p107 as a key modulator of cellular energy production and proliferation, with significant therapeutic potential in diseases characterized by metabolic dysregulation, such as muscle wasting diseases and aging.[1][2][3][4]

The therapeutic hypothesis centers on the modulation of p107's mitochondrial activity to control cell proliferative fates.[1] By impeding p107's localization to the mitochondria or its interaction with mtDNA, it may be possible to enhance mitochondrial respiration and promote the proliferation of specific cell types, such as muscle progenitor cells (MPs).[1][2]

Mechanism of Action: The p107-Sirt1 Signaling Pathway

The regulation of p107's mitochondrial function is intricately linked to the metabolic state of the cell, primarily through the activity of the NAD+-dependent deacetylase Sirtuin 1 (Sirt1).[1][2][3][4]

Signaling Pathway Overview:

-

p107 Mitochondrial Localization: p107 is found in the cytoplasm of proliferating cells and can translocate into the mitochondrial matrix.[2][4]

-

Interaction with mtDNA: Within the mitochondria, p107 directly interacts with the D-loop regulatory region of the mitochondrial genome.[4]

-

Transcriptional Repression: This interaction leads to the repression of mitochondrial-encoded genes, which are essential for the formation of the electron transport chain (ETC) complexes.[1][2][3]

-

Regulation by Sirt1: Sirt1, whose activity is dependent on the cellular NAD+/NADH ratio, directly interacts with p107.[1][4] This interaction impedes p107's mitochondrial localization and function.[1][2][3]

-

Metabolic Control: A high glycolytic flux lowers the NAD+/NADH ratio, reducing Sirt1 activity. This, in turn, increases p107 mitochondrial localization, leading to decreased Oxphos and dampened cell cycle progression.[1][4]

Preclinical Evidence and Quantitative Data

In vitro and in vivo studies have demonstrated the critical role of p107 in regulating muscle progenitor cell (MP) proliferation.[1] Genetic deletion of p107 in MPs resulted in a faster proliferative capacity, whereas forced expression of p107 in the mitochondria blocked cell cycle progression.[1]

| Experimental Model | Intervention | Key Finding | Reference |

| C2C12 Myoblasts (in vitro) | p107 Knockdown | Increased expression of mtDNA encoded genes. | [2][4] |

| C2C12 Myoblasts (in vitro) | Sirt1 Activation | Decreased p107 mitochondrial localization. | [1] |

| Murine Muscle Progenitor Cells (in vivo) | p107 Genetic Deletion | Faster proliferative capacity of MPs. | [1] |

| Murine Muscle Progenitor Cells (in vivo) | Forced Mitochondrial p107 Expression | Blocked cell cycle progression. | [1] |

Detailed Experimental Protocols

The following are summaries of key experimental protocols used to elucidate the function of p107 in mitochondrial regulation.

Cellular Fractionation and Western Blotting

-

Objective: To determine the subcellular localization of p107.

-

Methodology:

-

Actively proliferating C2C12 myoblasts are harvested.

-

Cytoplasmic and nuclear fractions are isolated using a differential centrifugation protocol.

-

Mitochondrial fractions are further isolated from the cytoplasmic fraction.

-

Protein concentrations of each fraction are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with primary antibodies against p107 and organelle-specific markers (e.g., COX IV for mitochondria, Histone H3 for nucleus).

-

Horseradish peroxidase-conjugated secondary antibodies are used for detection via chemiluminescence.

-

Quantitative Chromatin Immunoprecipitation (qChIP)

-

Objective: To determine if p107 directly interacts with mitochondrial DNA.

-

Methodology:

-

Mitochondria are isolated from C2C12 myoblasts.

-

Mitochondrial proteins are cross-linked to mtDNA using formaldehyde.

-

Mitochondria are lysed, and the mtDNA is sheared by sonication.

-

An antibody specific to p107 is used to immunoprecipitate p107-mtDNA complexes.

-

The cross-links are reversed, and the associated mtDNA is purified.

-

Quantitative PCR (qPCR) is performed on the purified mtDNA using primers specific for the D-loop regulatory region.

-

Therapeutic Implications and Future Directions

The discovery of p107's role in mitochondrial regulation opens up new avenues for therapeutic intervention in a variety of diseases.

-

Muscle Wasting Diseases: By inhibiting p107's mitochondrial function, it may be possible to stimulate muscle progenitor cell proliferation and regeneration.

-

Aging: The age-associated decline in mitochondrial function could potentially be counteracted by targeting the p107-Sirt1 pathway.

-

Metabolic Disorders: The intricate link between p107 and cellular metabolism suggests that modulating its activity could be beneficial in diseases such as type 2 diabetes.

Future research should focus on the identification of small molecules or biologics that can specifically disrupt the p107-mtDNA interaction or modulate the Sirt1-p107 axis. High-throughput screening assays could be developed to identify such compounds. Furthermore, the development of more sophisticated in vivo models will be crucial to validate the therapeutic potential of targeting p107 in specific disease contexts.

Conclusion

The early-stage research on p107's role in mitochondrial function has established a solid foundation for a new area of therapeutic development. The p107-Sirt1 signaling pathway represents a druggable target for controlling cellular metabolism and proliferation. The detailed molecular understanding and experimental protocols outlined in this whitepaper provide a roadmap for researchers and drug developers to explore the therapeutic potential of modulating this novel biological axis. Further investigation is warranted to translate these fundamental discoveries into innovative therapies for a range of unmet medical needs.

References

The Novelty of R-107: An In-depth Technical Guide to a Promising Drug Candidate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of drug development is witnessing the emergence of promising new candidates, and the designation "R-107" has been associated with several distinct therapeutic agents. This technical guide focuses primarily on the most prominent and clinically advanced R-107: an extended-release oral formulation of racemic ketamine for the treatment of Treatment-Resistant Depression (TRD). Developed by Douglas Pharmaceuticals and now under the stewardship of Tasman Therapeutics, this formulation represents a significant potential shift in the management of severe depressive disorders. This document provides a comprehensive overview of its clinical data, experimental protocols, and underlying mechanism of action. Furthermore, to provide a clear and unambiguous understanding of the current pharmaceutical pipeline, other therapeutic agents also designated as R-107 are briefly discussed, highlighting their distinct mechanisms and therapeutic targets.

The R-107 Landscape: A Clarification

The designation "R-107" is not unique to a single molecule. To avoid ambiguity, it is crucial to differentiate between the various candidates:

-

Extended-Release Ketamine (Tasman Therapeutics/Douglas Pharmaceuticals): The focus of this guide, this R-107 is an oral formulation of ketamine for Treatment-Resistant Depression. Its novelty lies in its delivery system, designed to provide the antidepressant benefits of ketamine while minimizing dissociative side effects, allowing for potential at-home administration.

-

Nitric Oxide-Releasing Prodrug (Claritas Pharmaceuticals): This R-107 is being developed as a therapy for vaccine-resistant COVID-19, influenza, and other viral diseases. Its mechanism involves the release of nitric oxide to exert its therapeutic effects.

-

Anti-IL21 Receptor Monoclonal Antibody (ATR-107): This is a fully human monoclonal antibody designed to block the IL-21 receptor, with potential applications in autoimmune diseases.

-

Nectin-4 Targeted CAR-γδ iT Cell Therapy (CNTY-107): A cellular therapy product candidate for the treatment of Nectin-4 positive cancers.

This guide will now focus exclusively on the extended-release ketamine formulation, R-107, for TRD.

R-107 (Extended-Release Ketamine) for Treatment-Resistant Depression

R-107 is an innovative proprietary extended-release oral tablet of racemic ketamine.[1] Its development is aimed at providing a rapid-acting and durable antidepressant effect for patients who have not responded to conventional therapies.[1] The key innovation is its formulation, which allows for a slower release of ketamine, potentially reducing the dissociative and psychotomimetic side effects associated with intravenous or intranasal ketamine administration.[1][2] This favorable safety profile may enable at-home self-administration, a significant advantage for patient access and convenience.[1][3]

Mechanism of Action and Signaling Pathways

Ketamine's antidepressant effects are primarily attributed to its action as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[4][5] The downstream effects of this antagonism are complex and involve the modulation of several signaling pathways, leading to enhanced neuroplasticity.

The proposed mechanism involves the following key steps:

-

NMDA Receptor Blockade: Ketamine preferentially blocks NMDA receptors on GABAergic interneurons, which leads to a disinhibition of glutamatergic neurons.[6]

-

Glutamate Surge: This disinhibition results in a surge of glutamate release.[6][7]

-

AMPA Receptor Activation: The increased glutamate activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[7][8]

-

BDNF Release and Signaling: AMPA receptor activation leads to the release of Brain-Derived Neurotrophic Factor (BDNF).[9][10][11] BDNF then binds to its receptor, Tropomyosin receptor kinase B (TrkB).[11]

-

Activation of Downstream Pathways: The activation of the BDNF-TrkB complex triggers downstream signaling cascades, most notably the mammalian target of rapamycin (mTOR) pathway.[4][9][12][13][14]

-

Synaptogenesis: The activation of the mTOR pathway stimulates the synthesis of synaptic proteins, leading to an increase in the number and function of dendritic spines, a process known as synaptogenesis.[9][14] This structural remodeling is believed to underlie the rapid and sustained antidepressant effects of ketamine.[9]

Clinical Data: The BEDROC Phase 2 Study

The novelty and potential of R-107 are supported by data from the "Randomised Placebo-Controlled Phase 2 Study of Extended-Release Ketamine Tablets (R-107) for Treatment-Resistant Depression" (BEDROC) study.[2][3]

The study demonstrated a rapid and durable antidepressant effect.[1] Key efficacy findings are summarized in the tables below.

Table 1: Change in Montgomery-Åsberg Depression Rating Scale (MADRS) Score

| Treatment Group | Mean Reduction in MADRS Score from Baseline to Day 92 (vs. Placebo) | p-value |

| R-107 180 mg | 6.1 points | 0.019 |

| R-107 120 mg | 4.5 points | 0.083 |

| R-107 60 mg | 0.7 points | 0.785 |

| R-107 30 mg | 1.9 points | 0.450 |

Source:[15]

Table 2: Response and Relapse Rates

| Metric | Placebo | R-107 180 mg |

| Response Rate (≥50% MADRS reduction) at 1 week (open-label phase) | N/A | ~73% |

| Relapse Rate during 12-week double-blind phase | 70.6% | 42.9% |

R-107 was generally well-tolerated in the BEDROC study.[16][17] The extended-release formulation appears to mitigate some of the more challenging side effects of ketamine.

Table 3: Key Safety Findings

| Adverse Event Profile | Details |

| Common Adverse Events | Headache, dizziness, and anxiety were the most frequently reported.[4][14] |

| Dissociation and Sedation | Minimal reports of dissociation and sedation.[4][16] |

| Cardiovascular Effects | No significant changes in blood pressure were observed.[4][14] |

| Serious Adverse Events | No product-related Serious Adverse Events (SAEs) were reported.[15] |

Experimental Protocol: The BEDROC Study

The BEDROC study was a Phase 2, multicenter, randomized, double-blind, placebo-controlled, dose-finding study conducted in New Zealand, Australia, Singapore, and Taiwan.[15][18]

The study enrolled adult patients (18-80 years) with a DSM-5 diagnosis of major depressive disorder who had failed to respond to at least two prior antidepressant treatments in their current depressive episode (Treatment-Resistant Depression).[2][3][18] Key inclusion criteria included a Montgomery-Åsberg Depression Rating Scale (MADRS) score of ≥20 at screening.[18] Exclusion criteria included severe medical disorders, contraindications to ketamine, a serious suicide risk, recent substance abuse, and a history of bipolar disorder, schizophrenia, or severe personality disorder.[18]

The study consisted of two phases:

-

Open-Label Enrichment Phase (1 week): All eligible patients received R-107 at a dose of 120 mg daily for 5 days.[15][18]

-

Double-Blind Treatment Phase (12 weeks): Patients who responded to the open-label phase (defined as a MADRS score ≤12 and a ≥50% reduction from baseline) were randomized to receive one of four doses of R-107 (30 mg, 60 mg, 120 mg, or 180 mg) or a placebo, administered twice weekly.[18][19]

The primary endpoint was the change in MADRS score from baseline (at the start of the double-blind phase) to day 92.[20] The statistical analysis plan utilized an analysis of covariance (ANCOVA) to compare the change in MADRS scores between each R-107 dose group and the placebo group.[20] A fixed-sequence step-down closed testing procedure was used for the primary endpoint analysis, starting with the 180 mg dose.[18]

Novelty and Future Directions

The novelty of R-107 as an extended-release oral ketamine formulation lies in its potential to offer a paradigm shift in the treatment of TRD. By providing a rapid and sustained antidepressant effect with a favorable safety profile that may allow for at-home administration, R-107 could significantly improve access to ketamine-based therapies and enhance the quality of life for patients with severe depression.

The promising results from the BEDROC study have paved the way for pivotal Phase 3 trials.[21] Future research will likely focus on confirming the efficacy and safety of the optimal dose identified in Phase 2, further characterizing the long-term safety and tolerability of R-107, and exploring its potential in other psychiatric and neurological disorders. The development of R-107 represents a significant step forward in the quest for more effective and accessible treatments for patients with treatment-resistant depression.

References

- 1. The Mechanisms Behind Rapid Antidepressant Effects of Ketamine: A Systematic Review With a Focus on Molecular Neuroplasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Promising results from the Phase 2 study of novel extended-release ketamine tablets (R-107) for Treatment-Resistant Depression accepted for publication by Nature Medicine [prnewswire.com]

- 3. Nature Medicine publishes promising Phase 2 study on extended-release ketamine for Treatment-Resistant Depression [synapse.patsnap.com]

- 4. Role of mTOR1 signaling in the antidepressant effects of ketamine and the potential of mTORC1 activators as novel antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ketamine - Wikipedia [en.wikipedia.org]

- 6. Ketamine’s Mechanism of Action: A Path to Rapid-Acting Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rapid-acting glutamatergic antidepressants: the path to ketamine and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms of Ketamine Action as an Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Signaling Pathways Underlying the Rapid Antidepressant Actions of Ketamine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BDNF — a key transducer of antidepressant effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | The Mechanisms Behind Rapid Antidepressant Effects of Ketamine: A Systematic Review With a Focus on Molecular Neuroplasticity [frontiersin.org]

- 13. tandfonline.com [tandfonline.com]

- 14. mTOR-dependent synapse formation underlies the rapid antidepressant effects of NMDA antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Douglas Pharmaceuticals announces positive top-line results from Phase 2 trial of R-107 in subjects with Treatment Resistant Depression [prnewswire.com]

- 16. researchgate.net [researchgate.net]

- 17. biospace.com [biospace.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. news-medical.net [news-medical.net]

- 21. tasmantherapeutics.com [tasmantherapeutics.com]

An In-depth Technical Guide on the Target Engagement and Binding Affinity of DSP107 (RP107)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target engagement, binding affinity, and mechanism of action of DSP107, a first-in-class bi-functional fusion protein in development for cancer immunotherapy. The information is compiled from publicly available preclinical and clinical data.

Introduction to DSP107

DSP107 is an investigational immunotherapeutic agent developed by Kahr Medical. It is a bi-specific, trimeric fusion protein composed of the extracellular domain of human signal-regulatory protein alpha (SIRPα) and the extracellular domain of human 4-1BB ligand (4-1BBL)[1]. This innovative structure allows DSP107 to engage two distinct targets simultaneously, thereby modulating both the innate and adaptive immune systems to elicit a potent anti-tumor response. The initial identifier, RP107, is now superseded by DSP107 in the current literature.

Dual Target Engagement and Mechanism of Action

DSP107 is designed to interact with two key targets: CD47 on cancer cells and 4-1BB on T-cells.

-

Target 1: CD47 on Cancer Cells: CD47 is a transmembrane protein frequently overexpressed on the surface of various cancer cells. It interacts with SIRPα on phagocytic cells, such as macrophages, to transmit a "don't eat me" signal, which allows cancer cells to evade the innate immune system. The SIRPα component of DSP107 binds to CD47 on tumor cells, effectively blocking the CD47-SIRPα interaction. This abrogation of the inhibitory signal promotes the phagocytosis of cancer cells by macrophages[1].

-

Target 2: 4-1BB on T-cells: 4-1BB (also known as CD137) is a co-stimulatory receptor expressed on activated T-cells. The engagement of 4-1BB by its natural ligand, 4-1BBL, provides a crucial signal for T-cell proliferation, survival, and cytotoxic function. The 4-1BBL component of DSP107 binds to and activates 4-1BB on tumor-infiltrating T-cells. This co-stimulatory signal enhances the adaptive immune response against the tumor.

The dual-targeting mechanism of DSP107 is designed to be conditionally active within the tumor microenvironment. The binding of the SIRPα moiety to CD47 on cancer cells is thought to anchor the fusion protein at the tumor site, facilitating the effective cross-linking and activation of 4-1BB on nearby T-cells. This localized activation is intended to minimize systemic toxicities that have been observed with other 4-1BB agonists.

Binding Affinity and Target Engagement

The binding affinity of DSP107 to its targets has been quantified using Surface Plasmon Resonance (SPR) and ELISA-based competition assays. The following tables summarize the available quantitative data.

Table 1: Binding Affinity of DSP107 to Human CD47 and Human 4-1BB

| Target | Method | Affinity (Kd) | Reference |

| Human CD47 | BIAcore (SPR) | 1.6 nM | [2] |

| Human 4-1BB | BIAcore (SPR) | 0.69 nM | [2] |

Table 2: Functional Activity of DSP107

| Assay | Method | Potency (EC50) | Reference |

| Inhibition of SIRPα-CD47 Interaction | ELISA-based | 0.03 nM | [2] |

Experimental Protocols

The following sections provide representative protocols for the key experiments used to characterize the binding and functional activity of DSP107. These are generalized methods based on standard laboratory practices and information from relevant publications.

This protocol outlines the general procedure for determining the binding kinetics and affinity of a bi-functional fusion protein like DSP107 to its purified recombinant target proteins using a Biacore instrument.

Materials:

-

Biacore instrument (e.g., Biacore 8K)

-

Sensor chip (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Purified recombinant human CD47 and 4-1BB proteins (ligands)

-

Purified DSP107 (analyte)

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Ligand Immobilization:

-

The sensor chip surface is activated with a mixture of EDC and NHS.

-

The purified recombinant target protein (CD47 or 4-1BB) is injected over the activated surface to allow for covalent coupling.

-

Remaining active sites on the surface are blocked by injecting ethanolamine.

-

-

Binding Analysis:

-

A series of concentrations of DSP107 in running buffer are prepared.

-

Each concentration is injected over the ligand-immobilized surface for a defined period to monitor the association phase.

-

Running buffer is then flowed over the surface to monitor the dissociation phase.

-

-

Data Analysis:

-

The resulting sensorgrams are analyzed using the Biacore evaluation software.

-

The data is fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon) and the dissociation rate constant (koff).

-

The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.

-

This protocol describes a flow cytometry-based method to assess the ability of DSP107 to enhance the phagocytosis of cancer cells by macrophages.

Materials:

-

Macrophage cell line (e.g., THP-1 derived macrophages) or primary human macrophages

-

Cancer cell line expressing CD47 (e.g., a lymphoma or carcinoma cell line)

-

Fluorescent dyes for cell labeling (e.g., CFSE for cancer cells, and a different color dye for macrophages)

-

DSP107

-

Control antibody (e.g., human IgG)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Cancer cells are labeled with a green fluorescent dye (e.g., CFSE).

-

Macrophages are labeled with a red fluorescent dye.

-

-

Co-culture:

-

Labeled macrophages and cancer cells are co-cultured at an appropriate effector-to-target ratio.

-

DSP107 or a control antibody is added to the co-culture at various concentrations.

-

The cells are incubated for a period sufficient to allow for phagocytosis (e.g., 2-4 hours).

-

-

Flow Cytometry Analysis:

-

The cells are harvested and analyzed by flow cytometry.

-

The percentage of macrophages that have engulfed cancer cells is determined by identifying the population of cells that are double-positive for both the macrophage and cancer cell fluorescent labels.

-

The increase in the percentage of double-positive cells in the presence of DSP107 compared to the control indicates enhanced phagocytosis.

-

This protocol outlines a method to measure the activation of T-cells by DSP107 in the presence of CD47-expressing target cells. T-cell activation can be assessed by measuring cytokine release (e.g., IFN-γ) or the upregulation of activation markers (e.g., CD25).

Materials:

-

CD47-expressing target cells

-

Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells

-

DSP107

-

Control antibody (e.g., human IgG)

-

ELISA kit for IFN-γ or antibodies for flow cytometric analysis of activation markers

-

Cell culture plates and media

Procedure:

-

Co-culture:

-

CD47-expressing target cells are seeded in a culture plate.

-

PBMCs or isolated T-cells are added to the wells with the target cells.

-

DSP107 or a control antibody is added at various concentrations.

-

The co-culture is incubated for a period sufficient for T-cell activation (e.g., 24-72 hours).

-

-

Measurement of Cytokine Release (ELISA):

-

The cell culture supernatant is collected.

-

The concentration of a key T-cell activation cytokine, such as IFN-γ, is measured using an ELISA kit according to the manufacturer's instructions.

-

-

Analysis of Activation Markers (Flow Cytometry):

-

The T-cells are harvested from the co-culture.

-

The cells are stained with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4, CD8) and activation markers (e.g., CD25, CD69).

-

The percentage of T-cells expressing the activation markers is quantified by flow cytometry.

-

An increase in cytokine release or the percentage of T-cells expressing activation markers in the presence of DSP107 indicates T-cell activation.

-

Summary and Conclusion

DSP107 is a promising bi-functional fusion protein that leverages a sophisticated dual-targeting mechanism to orchestrate a multi-pronged attack against cancer. By simultaneously blocking the CD47-SIRPα "don't eat me" signal and providing a 4-1BB co-stimulatory signal to T-cells, DSP107 effectively engages both the innate and adaptive arms of the immune system. Preclinical data demonstrate high-affinity binding to both of its targets and potent functional activity in promoting phagocytosis and T-cell activation. The ongoing clinical trials will be crucial in determining the therapeutic potential of this innovative immunotherapeutic agent.

References

Methodological & Application

Application Notes and Protocols for R-107 Administration in Rat Models of Pulmonary Arterial Hypertension

Disclaimer: The following information is based on publicly available press releases and news articles. The primary scientific literature detailing the definitive administration protocol and full quantitative results for R-107 in rat models of Pulmonary Arterial Hypertension (PAH) has not been made publicly available. Therefore, the following application notes and protocols are a synthesis of the available information and should be considered as a general guideline rather than a precise, validated experimental procedure.

Introduction

R-107 is an investigational nitric oxide (NO)-releasing prodrug under development by Claritas Pharmaceuticals. Preclinical studies in a validated rat model of Pulmonary Arterial Hypertension (PAH) have suggested that R-107 may offer significant therapeutic benefits, including the potential to halt disease progression and reverse established hypertension.[1][2] These findings indicate that R-107 could be a promising novel treatment for PAH.[1] This document provides an overview of the reported preclinical findings and a generalized protocol for the administration of a therapeutic agent in a rat model of PAH, based on the available information on R-107 and standard models of the disease.

Mechanism of Action

R-107 is designed to act as a nitric oxide donor.[1][3] Nitric oxide is a critical signaling molecule that plays a key role in vasodilation. In PAH, there is a deficiency in the production and signaling of endogenous nitric oxide, leading to vasoconstriction, smooth muscle cell proliferation, and vascular remodeling in the pulmonary arteries. By releasing nitric oxide, R-107 is believed to counteract these pathological processes, leading to vasodilation, reduced pulmonary artery pressure, and potentially, the reversal of vascular remodeling.

Figure 1: Proposed signaling pathway of R-107 in pulmonary arterial hypertension.

Reported Preclinical Efficacy in a Rat Model of PAH

Press releases from Claritas Pharmaceuticals have reported the following key findings from a study using a "validated animal model of PAH" in rats:

-

Halting Disease Progression: Administration of R-107 was reported to completely stop the progression of PAH in the rat model.[1]

-

Reversal of Hypertension: The treatment was shown to reverse the elevated blood pressure characteristic of the disease.[1]

-

Significant Reduction in Blood Pressure: A two-week course of R-107 resulted in a 75% reduction in elevated pulmonary blood pressure.[1]

-

Superior Potency: R-107 was reported to have approximately double the potency of existing PAH therapies such as sildenafil and bosentan in the same animal model.[1]

-

Rapid Onset and Sustained Effect: A rapid decrease in pulmonary blood pressure was observed within minutes of injection, with the effect lasting for 24 hours.[1]

Quantitative Data Summary

The following table summarizes the limited quantitative data available from public announcements.

| Parameter | R-107 Treatment Group | Comparator (Sildenafil/Bosentan) | Source |

| Reduction in Elevated Blood Pressure | 75% after a two-week pulse | Approximately half the potency of R-107 | [1] |

| Duration of Action | 24 hours | Shorter duration than R-107 | [1] |

Generalized Experimental Protocol: R-107 in a Monocrotaline-Induced PAH Rat Model

The following is a generalized protocol for inducing PAH in rats using monocrotaline (MCT) and for the subsequent administration of a therapeutic agent like R-107. Note: This is a representative protocol and may not reflect the exact methodology used in the proprietary studies of R-107.

Animal Model

-

Species: Sprague-Dawley or Wistar rats (male, specific age and weight range to be determined).

-

Acclimatization: Animals should be acclimatized for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

Induction of Pulmonary Arterial Hypertension

-

Agent: Monocrotaline (MCT).

-

Preparation: Dissolve MCT in sterile saline, adjusting the pH to 7.4.

-

Administration: A single subcutaneous or intraperitoneal injection of MCT (e.g., 60 mg/kg body weight).[4][5]

-

Disease Development: PAH typically develops over 3-4 weeks following MCT injection, characterized by increased right ventricular systolic pressure (RVSP), right ventricular hypertrophy, and pulmonary vascular remodeling.[6][7]

R-107 Administration Protocol (Hypothetical)

-

Formulation: R-107 is described as a liquid formulation. The specific vehicle and concentration are not publicly known.

-

Dosage: The exact dosage used in the preclinical studies has not been disclosed. Dose-ranging studies would be required to determine the optimal therapeutic dose.

-

Route of Administration: Described as an injection.[1] This could be subcutaneous (SC), intramuscular (IM), or intravenous (IV). The specific route would influence the pharmacokinetic and pharmacodynamic profile.

-

Frequency and Duration: A "two-week pulse" of therapy has been mentioned.[1] This could imply daily or other regular injections for a period of 14 days.

Figure 2: Generalized experimental workflow for R-107 administration in a rat PAH model.

Efficacy Assessment

-

Hemodynamic Measurements:

-

Measure Right Ventricular Systolic Pressure (RVSP) via right heart catheterization. This is a primary endpoint for assessing the severity of PAH.

-

Measure mean Pulmonary Artery Pressure (mPAP).

-

Assess cardiac output and other hemodynamic parameters.

-

-

Right Ventricular Hypertrophy:

-

At the end of the study, euthanize the animals and excise the hearts.

-

Dissect the right ventricle (RV) from the left ventricle (LV) and septum (S).

-

Calculate the Fulton index (RV / (LV+S)) as a measure of right ventricular hypertrophy.

-

-

Histological Analysis:

-

Perfuse and fix the lungs.

-

Embed lung tissue in paraffin and prepare sections.

-

Stain sections with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess pulmonary artery wall thickness, muscularization, and vascular remodeling.

-

Conclusion

The publicly available information on R-107 suggests it is a promising therapeutic candidate for PAH, with reports of significant efficacy in a rat model. However, the lack of detailed, peer-reviewed data necessitates a cautious interpretation of these findings. The generalized protocol provided here serves as a starting point for researchers interested in studying similar nitric oxide-releasing compounds in the context of experimental PAH. It is anticipated that more detailed information will become available as R-107 progresses through clinical development.

References

- 1. pulmonaryhypertensionnews.com [pulmonaryhypertensionnews.com]

- 2. pulmonaryhypertensionnews.com [pulmonaryhypertensionnews.com]

- 3. pulmonaryhypertensionnews.com [pulmonaryhypertensionnews.com]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. [PDF] The Monocrotaline Rat Model of Right Heart Disease Induced by Pulmonary Artery Hypertension | Semantic Scholar [semanticscholar.org]

- 6. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration | Springer Nature Experiments [experiments.springernature.com]

- 7. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparing RP107 for In Vivo Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and in vivo administration of two investigational compounds referred to in scientific literature and clinical trials as RP107. As the designation "this compound" has been used for different therapeutic agents, this guide addresses two distinct molecules: DHP107 , an oral formulation of paclitaxel, and CpG ODN107 , a novel radiosensitizer. Researchers should verify the specific identity of their "this compound" compound before selecting the appropriate protocol.

Section 1: DHP107 (Oral Paclitaxel Formulation)

DHP107 is a lipid-based, oral formulation of the widely used chemotherapeutic agent, paclitaxel. Its development aims to improve patient convenience and potentially reduce side effects associated with intravenous paclitaxel administration.[1][2]

Application Notes

DHP107 has been evaluated in preclinical and clinical settings for its antitumor efficacy and pharmacokinetic profile.[1][2] In vivo studies in mice have demonstrated that orally administered DHP107 is well-absorbed and achieves significant distribution to various tissues, including tumor sites.[3][4] Efficacy studies in mouse xenograft models of human cancers have shown that DHP107 can inhibit tumor growth to a degree comparable to intravenously injected paclitaxel.[1][5]

Experimental Protocols

In Vivo Antitumor Efficacy and Tissue Distribution in Mice

This protocol is adapted from studies evaluating the antitumor effects and tissue distribution of DHP107 in tumor-bearing mice.[1][4]

Materials:

-

DHP107 (10 mg/mL paclitaxel in a mixture of monoolein, tricaprylin, and Tween 80)[1]

-

Female BALB/c mice (or other appropriate strain for the xenograft model)[1]

-

Cancer cell line for tumor implantation

-

Blunt-ended oral gavage needles

-

Standard laboratory equipment for animal handling and tumor measurement

Procedure:

-

Animal Model Preparation:

-

Implant tumor cells subcutaneously into the flank of the mice.

-

Allow tumors to reach a palpable size before starting treatment.

-

Randomize mice into treatment and control groups.

-

-

DHP107 Preparation and Administration:

-

Monitoring and Endpoints:

-

Measure tumor volume regularly (e.g., twice weekly) using calipers.

-

Monitor animal body weight and overall health.

-

For tissue distribution studies, euthanize animals at various time points after administration (e.g., 1, 2, 4, 8, 12, 24 hours).[1][3]

-

Collect blood and tissues of interest (tumor, liver, spleen, kidney, lungs, etc.) for paclitaxel concentration analysis by HPLC or other appropriate methods.[1]

-

Pharmacokinetic Studies in Mice

This protocol is based on studies using radioisotope-labeled DHP107 to determine its pharmacokinetic profile.[3][6]

Materials:

-

Radioisotope-labeled DHP107 (e.g., [³H]DHP107 or [¹⁸F]DHP107)[3][6]

-

Oral gavage needles

-

Equipment for measuring radioactivity (e.g., beta-counter, PET scanner)

Procedure:

-

Animal Preparation:

-

Fast mice overnight (with access to water) before administration.[3]

-

-

DHP107 Administration:

-

Administer radioisotope-labeled DHP107 orally at a therapeutic dose (e.g., 50 mg/kg co-administered with a tracer amount of labeled compound).[3]

-

-

Sample Collection and Analysis:

-

For biodistribution studies, euthanize animals at specified time points.[3]

-

Harvest organs and tissues, and measure radioactivity using a beta-counter.[3][6]

-

For in vivo imaging, perform whole-body PET/CT scans at various times post-administration.[3][6]

-

Collect blood samples to determine plasma pharmacokinetic parameters.

-

Data Presentation

Table 1: Pharmacokinetic Parameters of DHP107 in Mice

| Parameter | Value | Animal Model | Administration Route | Source |

|---|---|---|---|---|

| Peak Plasma Concentration (Cmax) | 2.2 µg/g | BALB/c Mice | 50 mg/kg, Oral | [4] |

| Time to Peak Plasma Concentration (Tmax) | 2 hours | BALB/c Mice | 50 mg/kg, Oral | [1][4] |

| Oral Bioavailability | ~23% (compared to 10 mg/kg IV) | BALB/c Mice | 50 mg/kg, Oral | [4] |

| Tumor Peak Distribution (%ID) | 0.7-0.8% | Xenografted SCID Mice | Oral | [6] |

| Time to Tumor Peak Distribution | 5.6-7.3 hours | Xenografted SCID Mice | Oral |[6] |

Visualizations

References

- 1. Efficacy and tissue distribution of DHP107, an oral paclitaxel formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Phase I/IIa Study of DHP107, a Novel Oral Paclitaxel Formulation, in Patients with Advanced Solid Tumors or Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tissue pharmacokinetics of DHP107, a novel lipid‐based oral formulation of paclitaxel, in mice and patients by positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Absorption mechanism of DHP107, an oral paclitaxel formulation that forms a hydrated lipidic sponge phase - PMC [pmc.ncbi.nlm.nih.gov]